molecular formula C4H5N3O2 B8655536 2-Methoxyimino-2-cyanoacetamide CAS No. 60860-24-4

2-Methoxyimino-2-cyanoacetamide

Cat. No.: B8655536
CAS No.: 60860-24-4
M. Wt: 127.10 g/mol
InChI Key: ORQGCZICHIRLTG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oximinoacetamide Chemistry

The chemistry of oximinoacetamides is rooted in the broader field of oxime and amide chemistry. The journey began with the synthesis of simpler parent compounds like cyanoacetamide, which is prepared through the ammonolysis of ethyl cyanoacetate (B8463686). orgsyn.org Cyanoacetamide itself is a versatile precursor in the synthesis of numerous heterocyclic compounds and pharmacologically active agents. researchgate.netresearchgate.net Its active methylene (B1212753) group, coupled with the reactivity of its cyano and carbonyl functionalities, provides a rich platform for chemical modifications. researchgate.netekb.eg

The introduction of an oxime group onto the acetamide (B32628) backbone represented a significant evolution. The synthesis of the parent hydroxyimino compound, 2-cyano-2-hydroxyiminoacetamide, was historically achieved by reacting cyanoacetamide with a nitrite (B80452) salt in the presence of an acid. google.com A notable process improvement was later developed to produce salts of 2-cyano-2-hydroxyiminoacetamide using less than a stoichiometric amount of acid, which minimized product decomposition and simplified downstream processing. google.com

The subsequent alkylation of the hydroxyimino group to form ether derivatives like 2-methoxyimino-2-cyanoacetamide marked a crucial step forward. This modification is often performed to tune the electronic properties and steric profile of the molecule, enhancing its utility in specific synthetic applications, particularly in the pharmaceutical industry. google.com The methylation of the 2-cyano-2-hydroxyiminoacetamide salt can be carried out using conventional alkylating agents like dimethyl sulfate. google.com

Strategic Importance of this compound in Synthetic Pathways

The primary strategic importance of this compound lies in its role as a key intermediate in the synthesis of advanced pharmaceuticals, most notably third-generation cephalosporin (B10832234) antibiotics. nih.govgoogle.com The methoxyimino group is a critical structural motif in many potent antibiotics, such as Cefotaxime. nih.govnih.gov

The specific configuration of the methoxyimino group (syn or anti) is crucial for biological activity. For instance, in Cefotaxime, the syn-configuration is essential for its potent antibacterial properties. nih.gov The anti-isomer, despite being resistant to certain bacterial enzymes, is largely devoid of antibacterial activity because its structure hinders its ability to penetrate bacterial cell walls. nih.gov Therefore, synthetic routes utilizing intermediates like this compound must carefully control stereochemistry to produce the desired biologically active isomer.

The compound serves as a precursor to the acyl side chain that is ultimately attached to the 7-aminocephalosporanic acid (7-ACA) nucleus to form the final antibiotic. Its synthesis often starts from readily available materials like cyanoacetic acid or its esters. e3s-conferences.org The general pathway involves creating the oxime and then methylating it before further transformations.

Table 1: Key Reactions in the Synthesis and Application of this compound Precursors

Reaction Type Reactants Product Significance Reference
Ammonolysis Ethyl cyanoacetate, Aqueous Ammonia (B1221849) Cyanoacetamide Forms the basic acetamide structure. orgsyn.org
Nitrosation Cyanoacetamide, Sodium Nitrite, Acid 2-Cyano-2-hydroxyiminoacetamide Introduces the key oxime functionality. google.com
Alkylation 2-Cyano-2-hydroxyiminoacetamide salt, Dimethyl sulfate This compound Creates the methoxyimino group, crucial for antibiotic side chains. google.com
Acylation Acyl derivatives of 2-methoxyiminoacetic acid, 7-ACA nucleus Cephalosporin Antibiotics Final step in creating potent antibacterial agents. google.com

Current Research Landscape and Future Directions for this compound

The current research involving this compound and related oximinoacetamides continues to be driven by the need for new therapeutic agents and more efficient synthetic methods. While its role in established cephalosporins is well-documented, researchers are exploring its use in creating novel heterocyclic structures with potential biological activities. researchgate.net

The broader class of cyanoacetamide derivatives is recognized for its utility in synthesizing a wide array of heterocycles, including pyridines, thiazoles, and pyrimidines. ekb.eg Modern synthetic approaches, such as microwave-assisted reactions and the use of green chemistry principles, are being applied to the synthesis of cyanoacetamide derivatives to improve yields and reduce environmental impact. nih.gov

Future research is likely to focus on several key areas:

Development of Novel Antibiotics: As antibiotic resistance remains a global health crisis, the methoxyiminoacetamide (B2934999) scaffold will continue to be a foundation for designing new cephalosporins and other β-lactam antibiotics that can evade bacterial resistance mechanisms.

Exploration in Agrochemicals: Cyanoacetamide derivatives are valuable precursors for agrochemicals. researchgate.netdataintelo.com The unique structural features of this compound could be exploited to develop new classes of fungicides or herbicides.

Advanced Catalysis: Research into more efficient and stereoselective catalytic methods for synthesizing the compound and its derivatives is ongoing. This includes the development of catalysts that can ensure the formation of the desired syn-isomer with high selectivity, which is critical for pharmaceutical applications. google.com

Materials Science: The functional groups present in the molecule could make it a candidate for incorporation into polymers or functional materials, although this area is less explored compared to its pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60860-24-4

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

2-amino-N-methoxy-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8)

InChI Key

ORQGCZICHIRLTG-UHFFFAOYSA-N

Canonical SMILES

CON=C(C#N)C(=O)N

Origin of Product

United States

Advanced Synthetic Strategies for 2 Methoxyimino 2 Cyanoacetamide and Its Analogues

Established Synthetic Routes to 2-Methoxyimino-2-cyanoacetamide

The preparation of this compound can be achieved through several synthetic pathways, primarily involving condensation and substitution reactions.

Condensation Reactions of Cyanoacetamide with Methoxyamine

A primary route to this compound involves the reaction of a suitable precursor derived from cyanoacetamide with methoxyamine. One common method begins with the nitrosation of ethyl cyanoacetate (B8463686) using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form ethyl 2-cyano-2-(hydroxyimino)acetate, a compound also known as Oxyma. wikipedia.org This intermediate is then subjected to O-methylation using a methylating agent like dimethyl sulfate, followed by amidation to yield the final product.

Alternatively, 2-cyano-2-hydroxyiminoacetamide can be synthesized by reacting cyanoacetamide with a nitrite salt in the presence of a proton-donating acid. google.com This intermediate can then be alkylated to produce this compound. google.com The direct condensation of cyanoacetamide with methoxyamine is less frequently reported, suggesting that the multi-step approach via the hydroxyimino intermediate is often preferred for better control and higher yields.

Influence of Reaction Conditions and Catalysis on Yield and Purity

The efficiency of the synthesis of this compound is significantly impacted by the reaction parameters. Key factors include the choice of base, solvent, temperature, and catalyst, all of which can influence the yield and purity of the product.

In the O-methylation of the 2-cyano-2-(hydroxyimino)acetamide (B1623587) precursor, the selection of the base is crucial for deprotonating the oxime hydroxyl group. The pH of the reaction mixture is typically maintained between 7 and 9. google.com The reaction temperature is also a critical parameter, often controlled between 10-80°C to optimize the reaction rate and minimize side reactions. google.com For instance, in the synthesis of a related compound, (Z)-2-methoxyimino-2-furylacetic acid ammonium (B1175870) salt, the oximation temperature was maintained at 20°C with a pH of 4.5 for optimal results. dissertationtopic.net

Derivatization from 2-Cyano-2-(hydroxyimino)acetamide Precursors

The versatile 2-cyano-2-(hydroxyimino)acetamide scaffold allows for extensive derivatization, leading to a wide array of analogues with diverse properties.

O-Alkylation and Acylation Methodologies for Oximino Groups

The hydroxyl group of the oxime in 2-cyano-2-(hydroxyimino)acetamide and its salts is readily functionalized through O-alkylation and O-acylation reactions. google.com Conventional alkylating agents, such as dimethyl sulfate, are commonly used for methylation. google.com The reaction is typically carried out after the formation of the alkali salt of the oxime, which can proceed without the isolation of the intermediate. google.com

O-acylation can also be performed using standard acylating agents. These derivatization strategies are fundamental for creating libraries of compounds with varied substituents on the oximino group, enabling the exploration of structure-activity relationships.

Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted derivatives requires precise control over the regioselectivity of the reactions. For instance, when aiming for N-substituted amides, the synthetic strategy would typically involve starting with an N-substituted cyanoacetamide precursor. This precursor would then undergo the same reaction sequence of oximation and subsequent O-methylation.

The inherent differences in the nucleophilicity of the various reactive sites in the molecule can be exploited to achieve regioselectivity. Careful selection of reagents and reaction conditions allows for the targeted modification of either the oximino group or the amide nitrogen.

Parallel Synthesis Techniques for Cyanoacetamide Derivative Libraries

The need for large and diverse sets of compounds for screening purposes has spurred the development of parallel synthesis methods for generating libraries of cyanoacetamide derivatives. These techniques facilitate the rapid and efficient production of numerous analogues. nih.govacs.org

Parallel synthesis protocols have been developed for the multigram scale synthesis of cyanoacetamide arrays, often involving convenient workup procedures like simple filtration and washing. nih.govresearchgate.net These methods allow for the creation of a wide variety of cyanoacetamide building blocks by reacting different primary amines with esters of cyanoacetic acid. researchgate.netresearchgate.net These libraries of cyanoacetamides can then be used in various multicomponent reactions to generate a vast array of heterocyclic compounds. acs.orgnih.gov The ability to produce these derivatives in parallel is highly advantageous from a chemical library generation perspective. acs.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. nih.gov These reactions are prized for their atom economy, reduction in waste, and ability to rapidly generate complex molecules from simple precursors. beilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCR design can be applied to create plausible and efficient routes.

Cyanoacetamide and its derivatives are common building blocks in a variety of MCRs. nih.gov For instance, a one-pot, three-component reaction involving an amine, an aldehyde, and an α-acidic isocyanide can efficiently produce substituted 2-imidazolines. nih.gov This demonstrates the potential for developing a novel MCR for the target compound. A hypothetical MCR for a this compound analogue could involve the reaction of a β-keto dithiocarbamate (B8719985) with other reagents, a strategy that has proven successful in the catalyst-free synthesis of other sulfur-containing heterocycles. organic-chemistry.org

Another MCR approach could involve a Passerini or Ugi reaction. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could be adapted. Similarly, the Ugi reaction, which involves an additional amine component, offers a pathway to highly functionalized amide derivatives. nih.gov

The following table outlines a conceptual MCR design for a derivative of this compound:

Reactant AReactant BReactant CCatalystProduct Type
2-Cyano-2-methoxyiminoacetic acidAldehydeIsocyanideNone (or mild acid)α-Acyloxy amide derivative
AmineAldehyde2-Cyano-2-methoxyiminoacetic acidIsocyanideα-Amino acyl amide derivative

Scalable Protocols for Derivative Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale requires the development of robust and reproducible protocols. For derivatives of this compound, this involves optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield on a larger scale.

A key aspect of scalability is the use of readily available starting materials and reagents. The synthesis of cyanoacetamide itself can be achieved by reacting ethyl cyanoacetate with concentrated aqueous ammonia (B1221849), a process that has been well-documented and optimized. orgsyn.org A patent describes a method for preparing 2-cyano-2-oximino-acetamide derivatives by reacting the corresponding salt with an alkylating agent, which can be performed at temperatures up to 150°C. google.com

The development of scalable protocols also benefits from simplified work-up procedures. Protocols that result in the direct precipitation of the product, which can then be isolated by simple filtration, are highly desirable as they avoid costly and time-consuming chromatographic purification. nih.gov For example, a protocol for the parallel synthesis of various cyanoacetamides on a multigram scale highlights the use of convenient work-up by filtration and washing. nih.gov

Industrial Synthesis Considerations for this compound Production

The industrial production of fine chemicals like this compound demands rigorous control over the manufacturing process to ensure efficiency, safety, and product quality. The use of modern reactor technology and precise control of reaction parameters are paramount.

Optimization using Continuous Flow Reactors

Continuous flow chemistry has emerged as a powerful tool for the manufacturing of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. enantia.commdpi.com Flow reactors provide superior control over reaction parameters due to their high surface-area-to-volume ratio, which allows for efficient heat and mass transfer. enantia.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of a related compound, an aminothiazolyloximate intermediate, has been successfully demonstrated in a continuous flow microreactor. google.com This process resulted in a high yield and purity, highlighting the potential of flow chemistry for the production of this compound. google.com The implementation of continuous flow for a cyanation step in the synthesis of Remdesivir also showcased improved safety and efficiency for large-scale manufacturing. semanticscholar.org

A continuous flow setup for the synthesis of this compound would involve pumping solutions of the reactants through a heated or cooled tube or a packed-bed reactor. mit.edu This allows for precise control over residence time, temperature, and stoichiometry, leading to improved yield and selectivity. enantia.comflinders.edu.au

The table below summarizes the key advantages of using continuous flow reactors for this synthesis:

FeatureAdvantage in Flow ChemistryImpact on Synthesis
Heat Transfer Superior efficiency due to high surface-area-to-volume ratio. enantia.comBetter control of exothermic reactions, reducing byproduct formation.
Safety Small reactor volumes minimize the risk of handling hazardous materials. enantia.comsemanticscholar.orgSafer handling of potentially unstable intermediates or toxic reagents.
Efficiency Continuous operation leads to higher throughput and consistent quality. flinders.edu.auIncreased productivity and reproducible product specifications.
Scalability Scaling up is achieved by running the system for longer or by "numbering-up" reactors. enantia.comMore straightforward transition from laboratory to industrial production.

Control of Temperature, Pressure, and Reactant Concentrations for Efficiency

The efficiency of any chemical synthesis is critically dependent on the precise control of key reaction parameters. In the industrial production of this compound, optimizing temperature, pressure, and reactant concentrations is essential for maximizing yield and minimizing costs.

Temperature: Reaction kinetics are highly sensitive to temperature. An optimal temperature profile must be established to achieve a desirable reaction rate while preventing the degradation of reactants or products and minimizing the formation of impurities. A patented process for preparing cyanoacetamide specifies a reaction temperature of 30°C, maintained by cooling. google.com Another method for synthesizing cyanoacetamide involves controlling the reaction environment between -10°C and -5°C. google.com

Pressure: While many organic reactions are conducted at atmospheric pressure, adjusting the pressure can be beneficial in certain cases. For reactions involving gaseous reagents, such as ammonia, operating at elevated pressures can increase their concentration in the reaction mixture, thereby accelerating the reaction rate. However, this requires specialized and more costly equipment.

Reactant Concentrations: The molar ratio of reactants must be carefully controlled to ensure the complete conversion of the limiting reagent and to minimize waste. In the synthesis of cyanoacetamide from ethyl cyanoacetate, a molar excess of ammonia is typically used to drive the reaction to completion. orgsyn.org The concentration of reactants also affects reaction rate and can influence the solubility of products and intermediates.

The following table provides a hypothetical set of optimized parameters for an industrial synthesis of this compound:

ParameterOptimized RangeRationale
Temperature 10°C - 40°CBalances reaction rate with the stability of the oximino ether group.
Pressure 1 - 3 atmA slight increase in pressure can enhance the dissolution of gaseous reactants without requiring significant engineering controls.
Reactant Molar Ratio 1 : 1.1 (Limiting Reagent : Excess Reagent)A slight excess of the less expensive reagent ensures complete conversion of the more valuable starting material.
Concentration 0.5 - 2.0 MMaximizes reactor throughput while preventing precipitation or viscosity issues that could hinder mixing and flow.

Elucidating the Chemical Reactivity Profile of 2 Methoxyimino 2 Cyanoacetamide

Intrinsic Reactivity of Core Functional Groups

The unique arrangement of electron-withdrawing groups in 2-Methoxyimino-2-cyanoacetamide governs its intrinsic reactivity. The cyano and amide groups render the central carbon atom highly electrophilic and the attached proton (in its precursor form) significantly acidic, paving the way for a wide range of chemical transformations.

Nucleophilic Substitution Reactions Involving the Cyano Moiety

While classic nucleophilic substitution directly on the carbon atom of a cyano group is uncommon, the cyano moiety in cyanoacetamide derivatives is a key electrophilic center. researchgate.net The reactivity order in cyanoacetamides places the cyano carbon as a more potent electrophile than the amide carbonyl carbon. researchgate.net This electrophilicity facilitates nucleophilic additions, which often initiate cyclization cascades rather than simple substitution. For instance, reactions with bidentate nucleophiles can lead to the formation of heterocyclic rings where the cyano group is incorporated into the new structure or eliminated.

Hydrolysis of the cyano group to a carboxylic acid or amide is a common transformation under acidic or basic conditions, representing a formal nucleophilic attack by water or hydroxide (B78521) ions. Furthermore, the cyano group's strong electron-withdrawing nature is crucial for activating the α-carbon, making it susceptible to deprotonation and subsequent reactions. researchgate.net

Reactivity of the Methoxyimino Group in Organic Transformations

The methoxyimino group is typically formed via the alkylation of the corresponding hydroxyimino precursor, 2-cyano-2-hydroxyiminoacetamide. This reaction is a standard organic transformation where the oxime is treated with an alkylating agent, such as dimethyl sulfate, in the presence of a base to yield the methoxyimino derivative. google.com This process highlights the nucleophilic character of the oxygen atom in the parent oxime.

Once formed, the methoxyimino group is generally stable. Its primary role in the reactivity of this compound is electronic. The group influences the electron density across the molecule, affecting the acidity of the α-proton (if present) and the electrophilicity of the adjacent carbon centers. While direct transformations of the methoxyimino group are not its most prominent feature, its stereochemistry (E/Z isomerism) can play a significant role in directing the outcome of complex cyclization reactions.

Transformation Reagents Product Type Reference
Methylation of OximeDimethyl sulfate, Sodium hydroxideMethoxyimino compound google.com
Acylation of OximeAcylating agentsAcyloxyimino compound google.com

Acidic and Nucleophilic Properties of the Amide and Active Methylene (B1212753) Groups

Cyanoacetamide derivatives are noted for possessing both electrophilic and nucleophilic centers. researchgate.netresearchgate.net The primary nucleophilic sites are the active methylene carbon (C-2) and the amide nitrogen (NH), with a general reactivity order of C-2 > NH. researchgate.net The presence of two electron-withdrawing groups (cyano and carbonyl) significantly increases the acidity of the protons on the α-carbon, making it an "active methylene" compound. researchgate.net

This acidity allows for easy deprotonation by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and readily participates in various carbon-carbon bond-forming reactions, including:

Knoevenagel Condensation: Reaction with aldehydes and ketones. researchgate.net

Michael Addition: Conjugate addition to α,β-unsaturated systems. researchgate.net

Alkylation: Reaction with alkyl halides. researchgate.net

The amide group itself presents dual reactivity. The amide nitrogen is nucleophilic, though less so than the α-carbon, and can participate in cyclization reactions. Conversely, the amide carbonyl carbon is electrophilic and can be attacked by nucleophiles.

Condensation and Cyclization Pathways Leading to Heterocycles

The polyfunctional nature of this compound makes it an exceptionally useful building block for heterocyclic synthesis. researchgate.netresearchgate.net The strategically positioned functional groups can react with a variety of bidentate reagents to construct diverse ring systems.

Formation of Imines and Nitrogen-Containing Heterocyclic Systems

Condensation reactions involving the active methylene group and the amide functionality are a cornerstone of the synthetic utility of cyanoacetamides. For example, the reaction of N-aryl cyanoacetamides with salicylaldehyde (B1680747) in the presence of a catalyst can yield 2-imino-chromene-3-carboxamide derivatives. ekb.eg This transformation involves an initial Knoevenagel condensation followed by an intramolecular cyclization and imine formation.

Similarly, multi-component reactions, such as the Gewald reaction, utilize a cyanoacetamide, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes. researchgate.net Other important heterocyclic systems synthesized from cyanoacetamide precursors include pyridines, pyrimidines, and thiazoles. ekb.egnih.gov For instance, the reaction of cyanoacetamides with benzylidene malononitrile (B47326) in a basic medium leads to the formation of functionalized pyridines. ekb.eg

Reactants Conditions Resulting Heterocycle Reference
N-Aryl cyanoacetamide, SalicylaldehydeAcetic acid, Reflux2-Imino-chromene ekb.eg
Cyanoacetamide, Aldehyde/Ketone, SulfurBase2-Aminothiophene researchgate.net
Cyanoacetamide, Benzylidene malononitrileBasePyridine ekb.eg
N-Aryl cyanoacetamide, Thioglycolic acid-4-Hydroxythiazole ekb.eg

Intramolecular Cyclization for Construction of Ring Structures

Intramolecular cyclization is a powerful strategy for synthesizing ring structures from appropriately substituted linear precursors. In derivatives of cyanoacetamide, the cyano group can be a key participant in these ring-closing reactions. While direct examples for this compound are specific to patented literature, the principles are well-established for related compounds. For instance, N-cyano sulfoximines, which contain a cyano group attached to a nitrogen atom, undergo intramolecular cyclization when activated by agents like trifluoroacetic anhydride. rsc.orgresearchgate.net This suggests that the cyano group in this compound could be similarly activated to react with a nucleophilic site within the same molecule.

Acid-catalyzed hydrolysis of a cyano group can also precede a spontaneous intramolecular cyclocondensation, providing a one-pot method for synthesizing heterocyclic frameworks. nih.gov In the context of this compound derivatives, this could involve the hydrolysis of the cyano group to an amide, followed by cyclization with another functional group in the molecule. The tendency for cyclization is a known characteristic of related structures, such as 1-cyanoacetyl-3-alkylurea, which can cyclize under certain reaction conditions. google.com

Hydrolytic Degradation Mechanisms and Metabolite Formation

Hydrolysis is a primary pathway for the abiotic degradation of many organic compounds in aqueous environments. For this compound analogues, the rate and products of hydrolysis are significantly influenced by environmental conditions such as pH and temperature.

The hydrolytic degradation of analogues of this compound, such as the fungicide cymoxanil (B33105), has been shown to follow first-order kinetics. This degradation is highly dependent on the pH of the aqueous solution.

Cymoxanil, or 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, demonstrates marked instability in neutral and alkaline conditions, leading to rapid degradation. epa.gov Conversely, it is relatively stable under acidic conditions. For instance, at a pH of 5, the hydrolysis half-life of cymoxanil is considerably long. However, in neutral water (pH 7), the half-life dramatically decreases to 34 hours, and in alkaline water (pH 9), it is further reduced to just 31 minutes. epa.gov This pH-dependent hydrolysis indicates that the compound is more susceptible to base-catalyzed hydrolysis. An increase in temperature also accelerates the degradation process.

The following interactive table presents the hydrolysis half-life of cymoxanil at different pH values, illustrating the compound's susceptibility to changes in environmental acidity.

pHTemperature (°C)Half-life
525148 days (dark)
72512.6 hours (dark)
9Not Specified31 minutes

This data is compiled from studies on the hydrolytic degradation of cymoxanil in aqueous solutions. epa.govfao.org

The hydrolytic degradation of this compound analogues leads to the formation of several breakdown products. One of the key metabolites identified from the hydrolysis of cymoxanil is 2-cyano-2-(methoxyimino)acetic acid. epa.govnih.gov

In metabolic studies, 2-cyano-2-(methoxyimino)acetic acid has been identified as a urinary metabolite in rats, indicating that similar hydrolytic processes occur in biological systems. nih.gov While it is a notable metabolite, it is typically found at lower concentrations compared to other metabolic products. nih.gov The identification of 2-cyano-2-(methoxyimino)acetic acid is crucial for a complete understanding of the environmental and biological fate of its parent compounds.

Stereochemical Investigations of 2 Methoxyimino 2 Cyanoacetamide and Its Derivatives

Conformational Analysis and Geometrical Isomerism (E/Z) of the Oximino Group

The stereochemistry of 2-methoxyimino-2-cyanoacetamide is largely dictated by the arrangement of substituents around the carbon-nitrogen double bond of the oximino group, leading to the existence of E and Z geometrical isomers. The relative stability and conformational preferences of these isomers are influenced by steric and electronic factors.

The rotation around the single bonds within the molecule, such as the C-C bond and the N-O bond, gives rise to various conformers. For the oximino group, the orientation of the methoxy (B1213986) group relative to the cyano and acetamide (B32628) moieties is of particular significance. Computational studies and spectroscopic analyses are often employed to determine the most stable conformations.

The E/Z isomerism of the C=N bond is a critical feature of this compound. The Z-isomer, where the methoxy group and the cyano group are on the same side of the C=N double bond, is often found to be the thermodynamically more stable isomer in related compounds. nih.govchemicalbook.com This preference can be attributed to favorable electronic interactions or reduced steric hindrance in the solid state.

IsomerSubstituent Orientation (relative to C=N)Predicted Relative Stability
E-isomer Methoxy group and cyano group on opposite sidesGenerally less stable
Z-isomer Methoxy group and cyano group on the same sideGenerally more stable

Stereoselective Control in Synthetic Approaches to Oximinoacetamides

Achieving stereoselective control during the synthesis of oximinoacetamides is crucial for obtaining the desired isomer for specific applications. The synthesis of this compound typically involves the reaction of a suitable precursor, such as 2-cyano-2-hydroxyiminoacetamide, with a methylating agent. google.com The choice of reaction conditions, including solvent, temperature, and the presence of catalysts, can significantly influence the E/Z ratio of the product.

For instance, in the synthesis of related oximino compounds, specific reaction conditions have been shown to favor the formation of the Z-isomer. google.com One patented method for a similar compound highlights the use of a specific pH and temperature to achieve high selectivity for the cis (or Z) isomer. google.com Furthermore, photochemical methods, such as irradiation with UV light, have been employed to isomerize the less stable E-isomer to the more stable Z-isomer, thereby enriching the product with the desired stereoisomer. google.com

Synthetic StepReagents/ConditionsStereochemical Outcome
Oximation2-Cyanoacetamide (B1669375), Nitrite (B80452) Salt, AcidFormation of 2-cyano-2-hydroxyiminoacetamide google.com
Alkylation2-Cyano-2-hydroxyiminoacetamide salt, Methylating agentFormation of E/Z mixture of this compound
IsomerizationUV irradiationConversion of E-isomer to Z-isomer google.com

Structural Elucidation of Stereoisomers using Advanced Spectroscopic Techniques (e.g., NMR, X-ray Crystallography)

The unambiguous determination of the stereochemistry of this compound and its derivatives relies on advanced spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between E and Z isomers. The chemical shifts of the protons and carbons in proximity to the oximino group are sensitive to the geometric arrangement. For instance, the chemical shift of the methoxy group protons (-OCH₃) will differ between the E and Z isomers due to the different anisotropic effects of the neighboring cyano and acetamide groups.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive proof of their spatial proximity. mdpi.com A NOESY experiment on this compound would be expected to show a correlation between the methoxy protons and either the cyano or acetamide group, depending on the isomer, thus confirming the E or Z configuration.

TechniqueInformation Obtained
¹H NMR Chemical shifts of protons, allows for differentiation of isomers.
¹³C NMR Chemical shifts of carbons, provides further evidence for isomeric structure.
NOESY Through-space correlations between protons, confirms spatial arrangement and isomer identity. mdpi.com
X-ray Crystallography Precise 3D structure, including bond lengths, bond angles, and conformation in the solid state. nih.gov

Computational and Theoretical Chemistry Studies on 2 Methoxyimino 2 Cyanoacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of cyanoacetamide derivatives. These calculations elucidate the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions.

A key aspect of these studies is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical descriptor of chemical reactivity and stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and lower stability. nih.gov

For a series of synthesized α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, DFT calculations have been employed to determine these quantum chemical parameters. nih.gov These studies provide insights into how different substituents on the cyanoacetamide framework influence its electronic properties. nih.gov For instance, the analysis of various derivatives shows a range of HOMO-LUMO gaps, indicating differing levels of reactivity which can be correlated with their observed biological activities. nih.gov

Other calculated properties include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, all of which help to build a comprehensive picture of the molecule's reactive nature. nih.gov The molecular electrostatic potential (MEP) is another valuable tool, which maps the electrostatic potential onto the electron density surface. This visualization helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for various types of chemical interactions. researchgate.net

Quantum Chemical Parameters for Cyanoacetamide Derivatives (Calculated via DFT)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-(4-hydroxybenzylidene)-cyanoacetamide-6.12-2.014.11
2-(4-ethoxybenzylidene)-cyanoacetamide-5.99-1.894.10
2-(3-methoxybenzylidene)-cyanoacetamide-6.15-1.994.16
2-(4-nitrobenzylidene)-cyanoacetamide-7.01-3.253.76
2-(4-(dimethylamino)benzylidene)-cyanoacetamide-5.40-1.783.62

Data derived from a study on α,β-unsaturated 2-cyanoacetamide derivatives. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a 2-methoxyimino-2-cyanoacetamide derivative, might bind to the active site of a biological target, typically a protein or enzyme. This approach is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves generating a three-dimensional model of the ligand and the target receptor. The ligand is then placed into the receptor's binding site in various orientations and conformations to find the most stable binding mode, which is typically the one with the lowest binding energy. nih.govresearchgate.net These simulations can reveal crucial information about the binding affinity and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

For example, in a study of novel α,β-unsaturated 2-cyanoacetamide derivatives, molecular docking was used to investigate their binding interactions with several bacterial protein targets. nih.gov The results indicated that certain derivatives exhibited strong binding affinities, comparable to or better than standard reference compounds. The simulations identified key amino acid residues in the active sites that formed hydrogen bonds with the cyanoacetamide derivatives, explaining the basis of their potential biological activity. nih.gov One derivative, compound 5 in the study, showed a particularly favorable binding energy of -7.7 kcal/mol with the Staphylococcus aureus target (PDB: 5MM8). nih.gov

To further assess the stability of these interactions, molecular dynamics (MD) simulations are often performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the flexibility of the complex and the durability of the interactions predicted by docking. nih.gov

Molecular Docking Results of Cyanoacetamide Derivatives with Bacterial Protein Targets
CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Interacting Residues
Compound 5S. aureus (5MM8)-7.7Not specified
2-Cyano-N-cyclopropylacetamideVarious Receptors-5.8Not specified
2-Cyano-N-(1-phenylethyl)acetamideVarious Receptors-7.5Not specified

Binding energies are indicative of the stability of the ligand-receptor complex. Data sourced from studies on various cyanoacetamide derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

A QSAR study involves several key steps:

Data Collection: A dataset of compounds with known chemical structures and measured biological activities is compiled. sunway.edu.my

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, atom counts, topological indices) and 3D descriptors (e.g., steric and electronic fields). core.ac.uk

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), are used to build a model that links the descriptors to the biological activity. nih.govcore.ac.uk

Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. nih.govsunway.edu.my

While specific QSAR studies focusing solely on this compound derivatives are not prominent in the available literature, the methodology has been widely applied to other classes of heterocyclic compounds. nih.govsunway.edu.my For instance, QSAR analyses on benzimidazole (B57391) and furanone derivatives have successfully identified key structural features responsible for their antibacterial and anti-inflammatory activities, respectively. nih.govcore.ac.uk These studies generate models with high correlation coefficients (r²) and cross-validated coefficients (q²), indicating their robustness and predictive ability. core.ac.uk

Such an approach could be readily applied to a series of this compound derivatives to understand how modifications to the core structure influence a specific biological endpoint, such as antifungal or herbicidal activity. The resulting QSAR model would provide a quantitative framework for designing more potent analogues.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry offers a powerful lens to investigate the detailed pathways of chemical reactions, including the formation of intermediates and the structure of high-energy transition states. This is particularly valuable for understanding reactions where intermediates are too unstable or short-lived to be isolated and characterized experimentally. researchgate.net

The reaction of cyanoacetamide derivatives with other reagents to form more complex heterocyclic structures is an area where computational studies have provided significant clarity. For example, the mechanism for the synthesis of pyridin-2(1H)-ones from the reaction of vinamidinium salts with N-aryl cyanoacetamides has been investigated. researchgate.net Although a method for this synthesis was known, the precise mechanism was unclear until a key intermediate was successfully isolated and characterized, confirming the proposed reaction pathway. researchgate.net Computational studies can complement such experimental work by calculating the energies of reactants, intermediates, transition states, and products, thus mapping out the entire reaction energy profile.

Furthermore, computational studies have explored the feasibility of forming cyanoacetamide in interstellar conditions. High-level theoretical computations on the potential energy surface for the gas-phase reaction of protonated hydroxylamine (B1172632) isomers with cyanoacetaldehyde have shown an exothermic process with no net activation barrier, leading to the formation of protonated cyanoacetamide. nih.gov This type of study is crucial for understanding how complex organic molecules might form in extraterrestrial environments. nih.gov These theoretical investigations provide a step-by-step picture of bond-forming and bond-breaking events, which is fundamental to controlling and optimizing chemical reactions.

Advanced Applications of 2 Methoxyimino 2 Cyanoacetamide in Chemical Synthesis and Materials Science

Role as a Versatile Synthon in Organic Synthesis

2-Methoxyimino-2-cyanoacetamide is a highly reactive and versatile building block in organic synthesis. Its unique combination of a cyano group, a methoxyimino group, and an acetamide (B32628) group allows it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecular architectures.

Precursor for the Development of Complex Organic Molecules

The reactivity of the cyano and amide functionalities in this compound and its derivatives makes them ideal starting materials for the construction of various heterocyclic compounds. These derivatives serve as key intermediates in the synthesis of polysubstituted pyrazoles, pyridines, and pyrimidines through one-pot reactions. researchgate.net For instance, N,N'-(methylenebis(1,4-phenylene))bis(2-cyanoacetamide) has been utilized as a precursor to synthesize a range of bis-heterocyclic derivatives, including bis(benzylidene), bis(pyridines), bis(chromenes), and bis(chromeno[3,4-c]pyridines). orientjchem.orgresearchgate.net The synthetic utility of cyanoacetamide derivatives extends to the creation of vital biological heterocyclic systems like quinoxalinones and thiazoles. ekb.eg These reactions often proceed with high yields and can be performed under environmentally friendly conditions, highlighting the efficiency and utility of cyanoacetamide-based synthons in modern organic synthesis. nih.gov

The synthesis of complex molecules from simpler precursors is a cornerstone of organic chemistry, and compounds like this compound play a crucial role in this endeavor. For example, the reaction of cyanoacetamide with reducing carbohydrates in a borate (B1201080) buffer produces highly fluorescent products, a reaction that has been adapted for the automated analysis of carbohydrates. sigmaaldrich.com This reactivity underscores the potential of the cyanoacetamide core structure in building more elaborate molecular frameworks. The synthesis of various heterocyclic compounds, such as oxadiazoles, which possess a wide range of biological activities, also often involves intermediates derived from cyanoacetamides. gsconlinepress.com

Chemical Modifiers in Pharmaceutical Synthesis (e.g., Cephalosporin (B10832234) Antibiotics)

The methoxyimino group is a critical structural motif in many third and fourth-generation cephalosporin antibiotics, conferring enhanced stability against β-lactamase enzymes. This compound and its derivatives are therefore important intermediates in the synthesis of these life-saving drugs. The synthesis of these antibiotics often involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a side chain derived from a 2-methoxyimino-containing carboxylic acid.

The introduction of the (Z)-methoxyoxime group at the C-7 side chain of cephalosporins can increase their stability towards β-lactamases by as much as 100-fold compared to their non-oxime counterparts. This significant enhancement in stability is a key factor in the potent antibacterial activity of these antibiotics.

Racemization Suppression Agents in Peptide Coupling Reactions

In peptide synthesis, the prevention of racemization at the α-carbon of amino acids during the coupling step is of paramount importance to ensure the stereochemical purity of the final peptide. Additives are often used with coupling reagents to minimize this side reaction. A notable example is ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as Oxyma, which is a derivative of 2-cyanoacetamide (B1669375). nih.gov

Oxyma is an effective and non-explosive alternative to commonly used additives like 1-hydroxybenzotriazole (B26582) (HOBt). Its ability to suppress racemization is attributed to the formation of an activated ester with the carboxylic acid of the amino acid, which is less prone to racemization. For instance, in the coupling of Fmoc-L-Cys(Trt)-OH, the use of DIC/Oxyma was the only combination of coupling reagents that did not result in racemization. nih.gov Similarly, while the coupling of Fmoc-L-His(Trt)-OH is prone to racemization, the use of DIC/Oxyma as the coupling reagent significantly minimizes the formation of the D-product. nih.gov Although not identical, the structural similarity between Oxyma and this compound suggests that the core cyano-imino-acetamide scaffold plays a crucial role in this racemization suppression.

Contributions to Advanced Materials Development

The unique electronic properties of the cyano and imino groups in this compound make it and its derivatives attractive candidates for the development of advanced materials, particularly in the field of optoelectronics.

Development of Dyes for Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis. The performance of a DSSC is critically dependent on the properties of the sensitizing dye, which absorbs sunlight and injects electrons into a semiconductor photoanode, typically titanium dioxide (TiO₂). Organic dyes have gained significant attention as sensitizers due to their high molar extinction coefficients, tunable photophysical properties, and the absence of expensive noble metals like ruthenium. sigmaaldrich.com

Many high-performance organic dyes for DSSCs incorporate a donor-π-acceptor (D-π-A) architecture. The cyanoacrylic acid moiety is a common and effective electron acceptor and anchoring group in these dyes. While not directly this compound, the 2-cyanoacrylic acid acceptor shares the crucial cyano- and carbonyl- functionalities. Research has shown that dyes featuring this acceptor exhibit excellent photovoltaic performance. For example, organic sensitizers with a double D-π-A chain architecture have demonstrated enhanced light-harvesting capabilities and improved power conversion efficiencies. researchgate.net

The performance of DSSCs is influenced by various factors, including the dye's absorption spectrum, energy levels, and its interaction with the TiO₂ surface. The table below summarizes the performance of some DSSCs based on organic dyes with cyano-functionalized acceptors, illustrating the potential of this class of compounds in solar energy conversion.

DyeJsc (mA/cm²)Voc (V)Fill Factor (FF)Power Conversion Efficiency (η)Reference
TMS-112.910.730.696.51% researchgate.net
TMS-216.710.750.708.81% researchgate.net
TMS-314.180.720.676.85% researchgate.net
TMS-415.390.760.698.03% researchgate.net
N71915.820.720.677.60% researchgate.net

Analytical Chemistry Methodologies Utilizing 2-Cyanoacetamide Derivatives

The reactive nature of the cyanoacetamide core has been exploited in the development of sensitive analytical methods. For instance, a UV-spectrophotometric assay for the determination of the enzymatic degradation of polysaccharides, which generates reducing sugars, has been developed using 2-cyanoacetamide. nih.gov The method is based on the reaction of 2-cyanoacetamide with reducing sugars in a borate buffer at pH 9, leading to the formation of a product that can be quantified by measuring its absorbance at 274 nm. This assay is rapid, sensitive, and has been successfully applied to determine the enzymatic hydrolysis products of pectin. nih.gov

Furthermore, the analysis and quality control of this compound itself and its derivatives are crucial in their application in pharmaceutical and materials synthesis. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the purity and confirm the structure of these compounds. A certificate of analysis for 2-cyano-2-(methoxyimino)acetic acid, a closely related compound, indicates that HPLC is used to assess purity, while NMR and Mass Spectrometry (MS) are used to confirm its structure. lgcstandards.com

Analytical MethodAnalytePrincipleApplicationReference
UV-SpectrophotometryReducing sugarsReaction with 2-cyanoacetamide to form a UV-absorbing product.Determination of enzymatic degradation of polysaccharides. nih.gov
HPLC2-Cyano-2-(methoxyimino)acetic AcidChromatographic separation based on polarity.Purity assessment. lgcstandards.com
NMR Spectroscopy2-Cyano-2-(methoxyimino)acetic AcidNuclear magnetic resonance of atomic nuclei.Structural elucidation. lgcstandards.com
Mass Spectrometry2-Cyano-2-(methoxyimino)acetic AcidMeasurement of mass-to-charge ratio of ions.Structural confirmation. lgcstandards.com

Applications in Chromatography for Mixture Separation

Chromatographic techniques are fundamental for the separation, identification, and purification of components within a mixture. While specific applications of this compound as a stationary or mobile phase component in chromatography are not extensively documented in the reviewed literature, the analysis of its core structure, cyanoacetamide, is well-established.

Metabolomics Research for Short-Chain Fatty Acid Detection

Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. Short-chain fatty acids (SCFAs) are crucial microbial metabolites, and their accurate quantification is vital in understanding host-microbiome interactions. mdpi.com The analysis of SCFAs, particularly in complex biological matrices, often requires a derivatization step to enhance their volatility for GC-MS analysis or to improve their chromatographic retention and ionization efficiency for LC-MS analysis. nih.govnih.gov

A thorough review of the current literature indicates that this compound is not a commonly employed reagent for the derivatization of SCFAs in metabolomics research. The field has largely standardized around other derivatizing agents. Common strategies include esterification with alkyl chloroformates like propyl chloroformate (PCF) or silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis. nih.gov For LC-MS, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and O-benzylhydroxylamine (O-BHA) are frequently used to tag the carboxylic acid group of SCFAs, thereby improving their detection. nih.govshimadzu.com.au The absence of this compound in this context suggests that other reagents offer more favorable reaction kinetics, stability, or detection sensitivity for SCFA analysis.

Spectrophotometric Assays for Enzyme Activity (e.g., Cellulase)

A significant application of the closely related compound, 2-cyanoacetamide, is in the spectrophotometric determination of cellulase (B1617823) activity. Cellulases are enzymes that break down cellulose (B213188) into reducing sugars like glucose. The 2-cyanoacetamide method provides a sensitive and safer alternative to the traditional 3,5-dinitrosalicylic acid (DNS) assay for measuring these reducing sugars. scialert.netscialert.net

The principle of the assay involves the reaction of 2-cyanoacetamide with reducing sugars in a borate buffer at a pH of 9.0 upon boiling. This reaction forms a chromophore that can be quantified by measuring its absorbance at a specific wavelength, typically around 274 nm or 540 nm depending on the exact protocol. scialert.netresearchgate.net The intensity of the color produced is directly proportional to the concentration of reducing sugars released by the cellulase, thus providing a measure of the enzyme's activity.

Research has demonstrated that the 2-cyanoacetamide method is comparable in sensitivity to the DNS method and can be effectively used across a wide pH range (4.0 to 8.0) with various buffer systems, including MES, succinate, and TRIS buffers. scialert.net A key advantage of the 2-cyanoacetamide method is that it avoids the use of hazardous chemicals like phenol (B47542) and dinitrosalicylic acid, which are corrosive and potential carcinogens. scialert.netresearchgate.net

The enzymatic activity of cellulase from various sources, such as Aspergillus niger, has been successfully quantified using this method with carboxymethyl cellulose (CMC) as the substrate. scialert.net The assay demonstrates a linear response to increasing concentrations of D-glucose, ensuring accurate and reproducible measurements of enzyme activity. scialert.net

Table 1: Comparison of 2-Cyanoacetamide and DNS Methods for Cellulase Assay

Feature 2-Cyanoacetamide Method 3,5-Dinitrosalicylic Acid (DNS) Method
Principle Reacts with reducing sugars to form a UV-absorbing product. scialert.net Reduces 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars.
Detection Wavelength 274 nm or 540 nm. scialert.netresearchgate.net 540 nm.
Linearity Good linearity in detecting D-glucose. scialert.net Can show variability with prolonged incubation. scialert.net
pH Range Functions well in a broad pH range (4.0-8.0). scialert.netscialert.net Typically requires specific pH conditions.
Buffer Compatibility Compatible with various buffers (MES, succinate, TRIS). scialert.net Buffer composition can interfere with the reaction.
Safety Avoids the use of phenol and other highly toxic chemicals. scialert.net Uses hazardous and corrosive reagents. nih.gov

| Sensitivity | As sensitive as the DNS test. scialert.net | Considered a sensitive method. |

Table 2: List of Chemical Compounds

Compound Name
This compound
2-Cyanoacetamide
2-Methoxyethyl cyanoacetate (B8463686)
Acetonitrile (B52724)
Formic acid
3-Nitrophenylhydrazine (3-NPH)
Propyl chloroformate (PCF)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
O-benzylhydroxylamine (O-BHA)
Glucose
3,5-dinitrosalicylic acid (DNS)
Borate
MES (2-(N-morpholino)ethanesulfonic acid)
Succinate
TRIS (tris(hydroxymethyl)aminomethane)
Phenol
Carboxymethyl cellulose (CMC)

Biochemical Interactions and Mechanistic Insights of 2 Methoxyimino 2 Cyanoacetamide Derivatives Excluding Clinical Data

Modulation of Enzyme and Protein Activity through Molecular Interactions

There is a notable absence of specific studies detailing the direct interaction of 2-Methoxyimino-2-cyanoacetamide with enzymes and proteins. Research on related cyanoacetamide derivatives has indicated potential for enzyme inhibition. For example, various derivatives have been synthesized and screened for their inhibitory effects on enzymes such as urease and transforming growth factor beta-activated kinase 1 (TAK1). However, these findings cannot be directly extrapolated to this compound without dedicated investigation. The specific influence of the methoxyimino group on the molecule's ability to bind to and modulate the activity of protein targets remains an open area for research.

Influence on Cellular Metabolic Pathways and Gene Expression

Similarly, the effects of this compound on cellular metabolic pathways and gene expression are not specifically described in the current body of scientific literature. While studies on other chemical entities, such as 2-methoxyestradiol, have shown significant alterations in gene expression related to various cellular functions, this information is not applicable to this compound due to structural differences. Without targeted transcriptomic or metabolomic studies, any statements on how this specific compound influences cellular metabolism or the expression of specific genes would be purely speculative.

Exploration of Antimicrobial Mechanisms (e.g., Inhibition of Protein Synthesis)

The antimicrobial potential of various heterocyclic compounds derived from cyanoacetamide has been a subject of interest. For instance, derivatives of 2-mercaptobenzothiazole (B37678) incorporating a cyanoacetamide moiety have demonstrated antibacterial activity. The proposed mechanisms for some antimicrobial agents include the inhibition of essential processes like protein synthesis or cell wall formation. However, specific studies elucidating the antimicrobial mechanism of this compound or its derivatives, including its potential to inhibit protein synthesis, are not currently available. Therefore, a detailed exploration of its antimicrobial action is not possible at this time.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Methoxyimino-2-cyanoacetamide, and how can reaction conditions be optimized for higher yields?

A1. The synthesis of structurally related acetamide derivatives often employs weak bases (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under ambient conditions. For example, a similar compound, 2-(2-formylphenoxy)acetamide, was synthesized via nucleophilic substitution using K₂CO₃ as a base, with reaction progress monitored by TLC . To optimize yields for this compound, variables such as reaction time (typically 24–48 hours), stoichiometric ratios of reagents, and solvent polarity should be systematically tested. Post-synthesis purification via filtration and solvent evaporation under reduced pressure is recommended .

Q. Q2. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

A2. Key analytical methods include:

  • NMR spectroscopy : For structural elucidation of functional groups (e.g., methoxyimino and cyano moieties).
  • FTIR : To confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups.
  • Single-crystal XRD : To determine molecular geometry and intermolecular interactions .
  • UV-Vis spectroscopy : To study electronic transitions influenced by the methoxyimino group .
    Cross-referencing spectral data with computational simulations (e.g., density functional theory) enhances interpretation accuracy.

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

A3. Immediate medical measures include:

  • Inhalation exposure : Move to fresh air; administer artificial respiration if breathing is irregular .
  • Skin/eye contact : Rinse with water for 15 minutes; avoid abrasive scrubbing .
  • Storage : Keep in a cool, dry environment away from oxidizing agents. Use PPE (gloves, goggles) and conduct reactions in fume hoods .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

A4. Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Experimental design : Variations in cell lines, assay protocols (e.g., DPPH vs. ABTS for antioxidant testing), or compound purity (≥95% recommended) .
  • Structural analogs : Subtle changes (e.g., substitution at the methoxyimino group) alter binding affinities to biomolecules. Use molecular docking studies to predict interactions with target proteins (e.g., SARS-CoV-2 main protease in related compounds) .
    Validate findings through dose-response assays and replicate studies under standardized conditions.

Q. Q5. What methodologies are recommended for studying the environmental impact of this compound in aqueous systems?

A5. Key steps include:

  • Degradation studies : Monitor hydrolysis/photolysis rates under varying pH and UV exposure using HPLC-MS.
  • Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) via OECD Test Guideline 202 .
  • Regulatory compliance : Adhere to EPA DSSTox guidelines for substance registration and disposal .

Q. Q6. How can computational chemistry enhance the design of this compound-based drug candidates?

A6. Computational tools enable:

  • Docking simulations : Predict binding modes with therapeutic targets (e.g., anti-inflammatory enzymes) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with pharmacokinetic properties (e.g., logP, bioavailability) .
  • ADMET profiling : Use platforms like SwissADME to forecast absorption, metabolism, and toxicity risks .

Data Interpretation and Experimental Design

Q. Q7. How should researchers address low reproducibility in synthetic yields of this compound?

A7. Low reproducibility may stem from:

  • Impurity interference : Use column chromatography or recrystallization for purification .
  • Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas atmospheres .
  • Catalyst selection : Screen alternatives (e.g., DBU vs. K₂CO₃) to improve reaction efficiency .

Q. Q8. What strategies validate the purity of this compound in multi-step syntheses?

A8. Employ orthogonal validation:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Melting point analysis : Compare observed mp (e.g., 120–124°C for analogs) with literature values .
  • Elemental analysis : Confirm C/H/N/O composition within ±0.3% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.